molecular formula C19H19N9OS B2435040 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034261-06-6

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2435040
CAS RN: 2034261-06-6
M. Wt: 421.48
InChI Key: IOWWOFRSNJJZHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,2,4-triazole, a pyridazine, a piperazine, a thiazole, and a pyrrole. These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure would likely be determined using techniques such as NMR and MS analysis, which are commonly used to establish the structures of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the triazole and pyridazine rings might participate in nucleophilic substitution reactions, while the piperazine could potentially undergo alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen-containing rings could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

The compound’s potential as an anticancer agent has been investigated. Researchers synthesized novel 1,2,4-triazole derivatives, including those containing the described structure. These derivatives were evaluated against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM. Additionally, safety assessments revealed selectivity against cancerous cells while sparing normal cells .

Industrial Applications

1,2,4-Triazole derivatives find use in various industrial applications, such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and screened for in vitro cytotoxic activity against several cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed for evaluation .

Pharmacological Properties

Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), are essential in medicinal chemistry. These scaffolds can form hydrogen bonds with various targets, improving pharmacokinetics and toxicological properties .

Regioselective Synthesis

The compound’s structure allows for rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, leading to diverse products .

Antiproliferative Activity

A specific derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, demonstrated potent antiproliferative activity against MV4-11 cells, with an IC50 of 2 μM .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9OS/c1-14-17(30-19(22-14)27-6-2-3-7-27)18(29)26-10-8-25(9-11-26)15-4-5-16(24-23-15)28-13-20-12-21-28/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWWOFRSNJJZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

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